N-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide
Description
N-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide is a piperidine-based sulfonamide derivative characterized by a 4-fluorophenyl carboxamide moiety and a 4-methylphenylsulfonyl group.
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-14-2-8-18(9-3-14)26(24,25)22-12-10-15(11-13-22)19(23)21-17-6-4-16(20)5-7-17/h2-9,15H,10-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAIWLZOFBAAHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemical Research Applications
1. Building Block in Synthesis
- Role : This compound serves as a versatile building block in the synthesis of more complex molecules. Its piperidine ring and functional groups allow for diverse chemical modifications, which are essential in developing new pharmaceuticals and materials.
- Example : Researchers have utilized this compound in the synthesis of novel piperidine derivatives with enhanced biological properties.
2. Reaction Mechanisms
- Reactivity : The compound can undergo various reactions, including oxidation, reduction, and substitution, making it a valuable intermediate in organic synthesis.
- Common Reagents :
- Oxidation can be performed using potassium permanganate.
- Reduction can be achieved with lithium aluminum hydride.
- Substitution reactions often utilize sodium hydroxide or halogenating agents.
Biological Research Applications
1. Pharmacological Potential
- Therapeutic Properties : N-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide has been investigated for its potential anti-inflammatory and analgesic effects. Its ability to interact with specific biological targets suggests possible applications in pain management and inflammation control.
2. Mechanism of Action
- Target Interaction : The compound may modulate the activity of various receptors or enzymes, leading to significant biological effects. Understanding these interactions is crucial for developing targeted therapies.
Medical Applications
1. Drug Development
- Therapeutic Index Estimation : Advanced techniques such as X-ray fluorescence spectrometry have been employed to assess the binding selectivity of this compound with biological receptors, aiding in the estimation of its therapeutic index .
2. Case Studies
- Clinical Trials : Ongoing studies are evaluating the efficacy of this compound in clinical settings, focusing on its potential as a treatment for chronic pain and inflammatory diseases.
Industrial Applications
1. Material Science
- New Materials Development : The unique chemical structure allows for its use in creating novel materials with specific properties, which can be beneficial in various industrial applications.
Summary Table of Applications
| Application Area | Specific Uses | Notable Characteristics |
|---|---|---|
| Chemical Research | Building block for complex molecules | Versatile reactivity |
| Biological Research | Investigated for anti-inflammatory effects | Modulates receptor activity |
| Medical Applications | Drug development and therapeutic index estimation | Potential use in pain management |
| Industrial Applications | Development of new materials | Unique structural features |
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Sulfonyl Group
The sulfonyl group’s substituent significantly influences physicochemical and biological properties. Key comparisons include:
- Key Observations: Halogenated sulfonyl groups (e.g., 3-fluorophenyl) are associated with lower yields (47–72%) compared to alkylated derivatives like 4–22 (75%) .
Carboxamide Group Variations
The carboxamide’s aryl group modulates target selectivity and binding affinity:
- Key Observations :
Physicochemical and Spectroscopic Data
Characterization methods (NMR, HRMS) are consistent across analogs:
Biological Activity
N-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H23FN2O3S
- Molecular Weight : 390.5 g/mol
- IUPAC Name : N-(4-fluorophenyl)-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide
- InChI Key : RTMUAHHIHCPEFS-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves several multi-step organic reactions:
- Formation of the Piperidine Ring : Starting from a suitable piperidine precursor, the ring is functionalized to introduce the carboxamide group.
- Introduction of the Fluorophenyl Group : This is achieved through nucleophilic aromatic substitution where a fluorophenyl halide reacts with the piperidine derivative.
- Attachment of the Methylphenyl Group : The methylphenyl group is introduced via Friedel-Crafts alkylation.
- Addition of the Methanesulfonyl Group : The final step involves sulfonylation using methanesulfonyl chloride under basic conditions.
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects.
- Influence of Functional Groups : The presence of fluorophenyl and methylphenyl groups may enhance binding affinity, while the methanesulfonyl group can affect reactivity and stability .
Pharmacological Potential
Research indicates that compounds within this class exhibit a range of biological activities:
- Antimicrobial Activity : Some studies have shown that related piperidine derivatives possess significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating strong antibacterial effects .
- Enzyme Inhibition : Compounds similar to N-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections .
Case Studies
- NK(1) Receptor Antagonism : In a study aimed at discovering novel NK(1) receptor antagonists, a series of piperazine derivatives were synthesized. Among them, compounds similar in structure to N-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine demonstrated potent antagonistic activity against NK(1) receptors, highlighting their potential in treating anxiety and depression .
- Anticancer Activity : Piperidine derivatives have also been explored for anticancer properties. Specific analogs exhibited significant cytotoxicity against cancer cell lines, suggesting that modifications to the piperidine structure can lead to enhanced therapeutic effectiveness .
Research Findings
The following table summarizes key findings related to the biological activity of piperidine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
